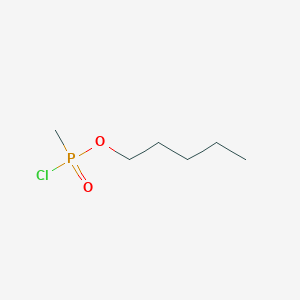
Pentyl methylphosphonochloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl methylphosphonochloridate is an organophosphorus compound with the molecular formula C6H14ClO2P It is a derivative of methylphosphonic acid and is characterized by the presence of a pentyl group attached to the phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentyl methylphosphonochloridate can be synthesized through the reaction of pentanol with methylphosphonic dichloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chloridate group. The general reaction scheme is as follows:
C5H11OH+CH3P(O)Cl2→C5H11P(O)(CH3)Cl+HCl
The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Pentyl methylphosphonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chloridate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form pentyl methylphosphonic acid and hydrochloric acid.
Oxidation and Reduction: The compound can undergo oxidation to form pentyl methylphosphonic acid derivatives and reduction to form phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., ethanol), and thiols (e.g., thiophenol). These reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents such as lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include pentyl methylphosphonamides, pentyl methylphosphonates, and pentyl methylphosphonothioates.
Hydrolysis: The major product is pentyl methylphosphonic acid.
Oxidation and Reduction: Products include various phosphonic acid derivatives and phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Pentyl methylphosphonochloridate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds and as an intermediate in the production of pesticides and flame retardants.
Biology: The compound is studied for its potential use as a biochemical probe to investigate enzyme mechanisms and as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
Industry: this compound is used in the production of specialty chemicals, including surfactants and plasticizers.
Wirkmechanismus
The mechanism of action of pentyl methylphosphonochloridate involves its interaction with nucleophilic sites in biological molecules. The chloridate group is highly reactive and can form covalent bonds with nucleophiles such as amino acids, nucleotides, and enzymes. This reactivity underlies its potential use as a biochemical probe and therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentyl methylphosphonofluoridate: Similar in structure but contains a fluoridate group instead of a chloridate group.
Pentyl methylphosphonic acid: The hydrolyzed form of pentyl methylphosphonochloridate.
Pentyl methylphosphonothioate: Contains a thiolate group instead of a chloridate group.
Uniqueness
This compound is unique due to its high reactivity and versatility in chemical reactions Its chloridate group makes it a valuable intermediate in the synthesis of various organophosphorus compounds
Eigenschaften
CAS-Nummer |
53864-20-3 |
|---|---|
Molekularformel |
C6H14ClO2P |
Molekulargewicht |
184.60 g/mol |
IUPAC-Name |
1-[chloro(methyl)phosphoryl]oxypentane |
InChI |
InChI=1S/C6H14ClO2P/c1-3-4-5-6-9-10(2,7)8/h3-6H2,1-2H3 |
InChI-Schlüssel |
LERFJWAVYOYKFG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOP(=O)(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


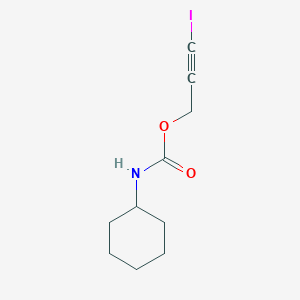
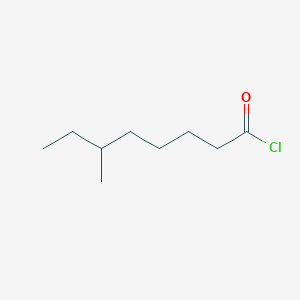
![1-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14641809.png)

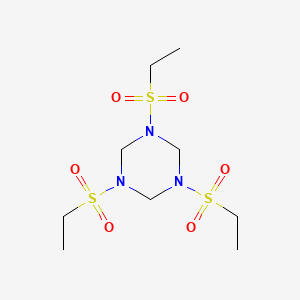
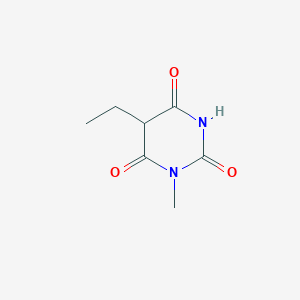

![8-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]octanoic acid](/img/structure/B14641839.png)
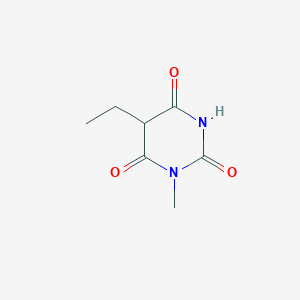
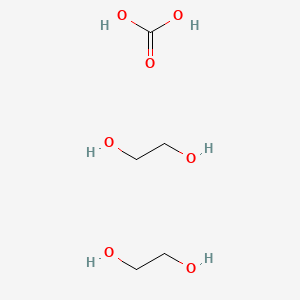
![6-Bromo-1-methyl-4-oxo-1H-4lambda~5~-imidazo[4,5-b]pyrazine](/img/structure/B14641855.png)
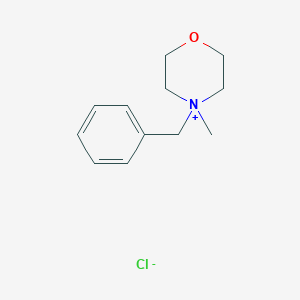
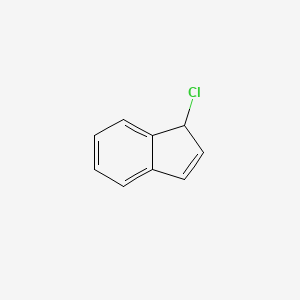
![Benzo[h]quinoline, 7,8,9,10-tetrahydro-](/img/structure/B14641887.png)
